3-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)benzoic acid is a synthetic organic compound belonging to the thiazolidinone class of heterocyclic compounds. [] This compound has garnered interest in scientific research due to its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. []
The synthesis of 3-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)benzoic acid involves multiple steps. While the provided papers do not detail the exact synthesis of this particular compound, they do provide information on the synthesis of similar thiazolidinone derivatives. Generally, these syntheses involve the reaction of a thiourea derivative with an appropriate electrophile, such as an α-haloester or a substituted acetylene. [, , ]
For example, one common approach involves the reaction of a substituted thiourea with ethyl α-bromoacetate in the presence of a base, followed by acidification to afford the desired thiazolidinone ring. [] Another approach utilizes dimethyl but-2-ynedioate as a thia-Michael acceptor in a reaction catalyzed by triphenylphosphine. []
3-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)benzoic acid acts as a potent inhibitor of the CFTR chloride channel. [] It exhibits a competitive mechanism of action with ATP, meaning it binds to the CFTR protein at a site that overlaps with the ATP binding site. [] By binding to this site, (R)-BPO-27 prevents ATP from binding and activating the channel, thereby inhibiting chloride ion transport. []
3-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has demonstrated promising activity as a CFTR inhibitor. [] This activity holds potential therapeutic implications for diseases involving CFTR dysfunction, such as cystic fibrosis and polycystic kidney disease. []
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5